Bienvenue dans la boutique en ligne BenchChem!

1-(3-(6-Methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-3-(p-tolyl)urea

B-RafV600E Kinase Inhibition Enzymatic Assay

1-(3-(6-Methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-3-(p-tolyl)urea, commercially known as RAF Kinase Inhibitor VII, is a cell-permeable imidazopyridinyl-urea compound. It functions as a potent and selective inhibitor of the mutant B-RafV600E kinase (IC50 = 1 nM) by binding to the ATP-binding pocket and an adjacent, lipophilic allosteric site accessible only when the kinase is in its inactive DFG-out conformation.

Molecular Formula C21H19N5O2
Molecular Weight 373.4 g/mol
CAS No. 1060293-95-9
Cat. No. B3209832
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-(6-Methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-3-(p-tolyl)urea
CAS1060293-95-9
Molecular FormulaC21H19N5O2
Molecular Weight373.4 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)NC(=O)NC2=CC=CC(=C2)C3=CN4C(=N3)C=CC(=N4)OC
InChIInChI=1S/C21H19N5O2/c1-14-6-8-16(9-7-14)22-21(27)23-17-5-3-4-15(12-17)18-13-26-19(24-18)10-11-20(25-26)28-2/h3-13H,1-2H3,(H2,22,23,27)
InChIKeyKNDTXNKNGFAFNP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(3-(6-Methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-3-(p-tolyl)urea (CAS 1060293-95-9): A Potent and Selective B-RafV600E Inhibitor for Targeted Kinase Research


1-(3-(6-Methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-3-(p-tolyl)urea, commercially known as RAF Kinase Inhibitor VII, is a cell-permeable imidazopyridinyl-urea compound . It functions as a potent and selective inhibitor of the mutant B-RafV600E kinase (IC50 = 1 nM) by binding to the ATP-binding pocket and an adjacent, lipophilic allosteric site accessible only when the kinase is in its inactive DFG-out conformation . This compound is a critical tool for dissecting B-RafV600E-dependent signaling pathways.

Why Imidazo[1,2-b]pyridazine Urea Derivatives Cannot Be Considered Interchangeable for 1-(3-(6-Methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-3-(p-tolyl)urea


The imidazo[1,2-b]pyridazine diaryl urea scaffold is a privileged structure in medicinal chemistry, but minor structural variations lead to profound differences in kinase target engagement and biological function. For instance, close structural analogs have been optimized as potent IRAK4 inhibitors (IC50 = 1.3 nM) for diffuse large B-cell lymphoma , or as mTOR inhibitors with IC50 values of 0.062–0.067 μM . The presence and position of specific substituents, such as the p-tolyl group, are critical for inducing and stabilizing the unique DFG-out, inactive conformation of B-RafV600E, a mechanism not shared by its structural cousins optimized for different kinases. Substituting this compound with a generic imidazo[1,2-b]pyridazine urea analog would therefore result in a complete loss of the intended, highly specific B-RafV600E pharmacology.

Quantitative Differentiation Guide for 1-(3-(6-Methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-3-(p-tolyl)urea Procurement


Superior Biochemical Potency Against Clinically-Relevant B-RafV600E Kinase

In a cell-free enzymatic assay, 1-(3-(6-Methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-3-(p-tolyl)urea inhibits B-RafV600E with an IC50 of 1 nM . This potency is significantly higher than the first-generation clinical B-Raf inhibitor vemurafenib, which exhibits an IC50 of 31 nM under comparable cell-free conditions . This represents a 31-fold improvement in potency against the primary target.

B-RafV600E Kinase Inhibition Enzymatic Assay Melanoma

Defined Target Class Differentiation from Structurally Similar IRAK4 Inhibitor Analogs

While the imidazo[1,2-b]pyridazine scaffold is used across multiple kinase inhibitor programs, the target compound is a potent B-RafV600E inhibitor (IC50 = 1 nM) . In stark contrast, a closely related series of imidazo[1,2-b]pyridazine compounds has been developed as highly potent IRAK4 inhibitors, with a representative compound showing an IRAK4 IC50 of 1.3 nM . This evidence directly demonstrates that subtle structural modifications within this chemotype dictate kinase targeting, making the target compound uniquely suited for B-Raf-focused research and not interchangeable with analogs from IRAK4 programs.

Target Selectivity IRAK4 Kinase Profiling Chemical Biology

Validated Cellular Activity with Clear Pathway Engagement in B-RafV600E-Mutant Melanoma Model

The compound's biochemical potency translates directly into cellular models. In human melanoma WM266.4 cells, which harbor the B-RafV600E mutation, the compound effectively inhibits ERK phosphorylation (IC50 = 610 nM) and cell growth (GI50 = 470 nM) . This contrasts with potent mTOR-inhibiting diaryl urea analogs from the same chemical class, such as compound A18, which showed an mTOR IC50 of 0.062 μM but its cellular activity was characterized in A549 lung cancer cells, a model lacking the B-RafV600E mutation . This demonstrates that the target compound's cellular activity is specifically linked to its B-RafV600E-driven mechanism, not a general antiproliferative effect shared by all similar compounds.

Cellular Pharmacology WM266.4 ERK Phosphorylation Antiproliferative

Key Application Scenarios for 1-(3-(6-Methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-3-(p-tolyl)urea (RAF Kinase Inhibitor VII)


Dissecting B-RafV600E-Specific Signaling in Melanoma and Other Cancers

The compound's 31-fold higher potency for B-RafV600E over the standard tool vemurafenib makes it the superior choice for detailed mechanistic studies in BRAF-mutant cell lines like WM266.4 [REFS-1, REFS-2]. Its proven ability to inhibit downstream ERK phosphorylation (IC50 = 610 nM) allows for precise dissection of the MAPK pathway, ensuring that observed effects are due to on-target inhibition and not off-target cytotoxicity common with less specific analogs .

Structural Biology Studies of the DFG-Out Kinase Conformation

This compound is uniquely qualified for structural biology and biophysical studies aimed at trapping and characterizing the inactive DFG-out conformation of B-RafV600E . This specific mechanism of action is not a general feature of the imidazo[1,2-b]pyridazine diaryl urea class, as analogs have been shown to primarily target completely different kinases like IRAK4 and mTOR [REFS-2, REFS-3]. Using the correct compound is essential to obtain meaningful crystallographic or cryo-EM data.

Ensuring Accurate Chemical Biology Target Annotation in Kinase Profiling

When performing kinase selectivity profiling or chemical genetic screens, using the correct compound is paramount. Analogs from the same scaffold can have dominant, potent activity against IRAK4 (IC50 = 1.3 nM) instead of B-RafV600E . Procuring 1-(3-(6-Methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-3-(p-tolyl)urea specifically ensures that any biological readout is correctly annotated to B-RafV600E inhibition, preventing critical errors in target deconvolution studies.

Development of B-Raf Inhibitor Resistance Models to Study Therapy Failure

The compound's distinct binding mode to the DFG-out conformation provides a valuable tool for generating and studying resistance mechanisms that may differ from those against ATP-competitive B-Raf inhibitors . Its high potency (IC50 = 1 nM) allows for sustained target inhibition to efficiently select for resistant cell populations, which is vital for developing next-generation inhibitors that overcome resistance.

Quote Request

Request a Quote for 1-(3-(6-Methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-3-(p-tolyl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.